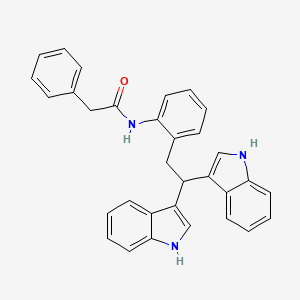
Ethyl (3-azidonaphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-azidonaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features an ethyl group, an azido group attached to a naphthalene ring, and a carbamate functional group. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-azidonaphthalen-2-yl)carbamate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 3-nitronaphthalene.
Reduction: The nitro group in 3-nitronaphthalene is reduced to form 3-aminonaphthalene.
Azidation: The amino group in 3-aminonaphthalene is converted to an azido group using sodium azide.
Carbamoylation: The final step involves the reaction of the azido compound with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-azidonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for azidation.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
Ethyl (3-azidonaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (3-azidonaphthalen-2-yl)carbamate involves its ability to undergo click chemistry reactions. The azido group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate without the azido and naphthalene groups.
3-azidonaphthalene: Lacks the carbamate group but contains the azido and naphthalene groups.
Naphthyl carbamates: Similar structure but without the azido group.
Uniqueness
Ethyl (3-azidonaphthalen-2-yl)carbamate is unique due to the presence of both the azido and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Numéro CAS |
88596-88-7 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
ethyl N-(3-azidonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)15-11-7-9-5-3-4-6-10(9)8-12(11)16-17-14/h3-8H,2H2,1H3,(H,15,18) |
Clé InChI |
PKMHVRAFFRFEEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


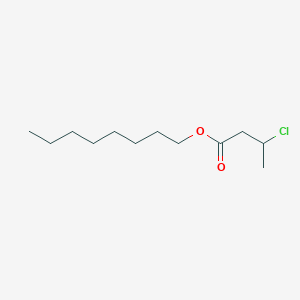

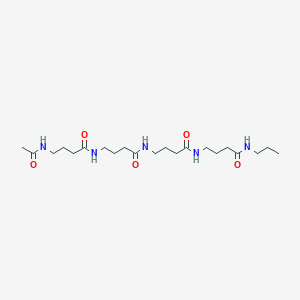
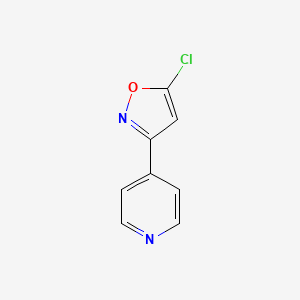
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)
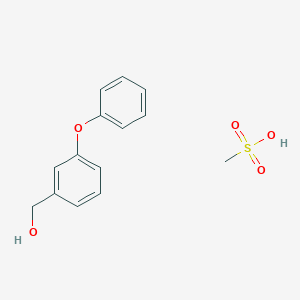

![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)



